Positional Isomer Identity: C12 Double Bond Versus Ruminant-Dominant C9 Isomer
Heptadec-12-enoic acid (C17:1n-5) carries its unsaturation at the 12–13 carbon position, making it the omega-5 (n-5) isomer of the heptadecenoic acid family [1]. In contrast, (9Z)-heptadecenoic acid (margaroleic acid; C17:1n-8) is the overwhelmingly dominant isomer in ruminant milk and intramuscular fat, accounting for >79% of total heptadecenoic acid in some sources, while cis-10-heptadecenoic acid (C17:1n-7) is virtually absent from bovine milk fat and represents a minor constituent of ruminant adipose tissue [2]. In German human milk lipids, among all resolved C17:1 positional isomers spanning Δ7 through Δ11, the cis-Δ9 isomer predominated with 82.6% relative content [3]. The Δ12 isomer is not detected in these ruminant and human milk matrices, confirming that it represents a distinct, non-interchangeable chemical entity with unique natural sourcing and metabolic origin [4]. This positional specificity directly translates to distinct GC equivalent chain length (ECL) values and diagnostic mass spectral fragmentation, enabling unambiguous identification and quantification in complex lipid mixtures.
Δ9 C17:1n-8 — >79% of heptadecenoic acid in yeast SCP; 82.6% of resolved C17:1 isomers in human milk
| Evidence Dimension | Double-bond position and omega-series classification |
|---|---|
| Target Compound Data | Δ12 (C17:1n-5); LIPID MAPS LMFA01030907; ChemSpider 57451011 |
| Comparator Or Baseline | Δ9 isomer (C17:1n-8): >79% of heptadecenoic acid in yeast SCP, dominant in ruminant milk; Δ10 isomer (C17:1n-7): virtually absent in bovine milk; Δ9 represents 82.6% of resolved C17:1 isomers in human milk |
| Quantified Difference | Δ12 isomer is structurally and analytically distinct from the Δ9 isomer (3 C-atom shift in double-bond position); Δ12 is undetectable in the matrices where Δ9 dominates |
| Conditions | GC-MS with 100 m highly polar column after AgNO₃-TLC pre-separation for isomer resolution; LIPID MAPS structural database classification; natural product isolation from Anchomanes difformis and Aspergillus candidus |
Why This Matters
Procurement of an undefined C17:1 mixture or the incorrect isomer (e.g., Δ9 instead of Δ12) will produce erroneous ECL values in GC calibration, mis-assign biomarker peaks, and invalidate any structure–activity conclusion predicated on the C12 double-bond position.
- [1] LIPID MAPS Structure Database. (2022). 12Z-heptadecenoic acid (C17:1n-5). LMFA01030907. LIPID MAPS Consortium. View Source
- [2] Alves, S. P. & Bessa, R. J. B. (2024). Short communication: The nature of heptadecenoic acid in ruminant fats. Journal of Dairy Science, PMID: 39447923. View Source
- [3] Precht, D. & Molkentin, J. (2000). Identification and quantitation of cis/trans C16:1 and C17:1 fatty acid positional isomers in German human milk lipids by thin-layer chromatography and gas chromatography/mass spectrometry. European Journal of Lipid Science and Technology, 102(2), 102–113. View Source
- [4] Kawashima, H. et al. (2018). Diverse Odd-Chain Monoenoic Fatty Acids and Novel Non-Methylene-Interrupted Heptadecadienoic Acids in Ovaries of the Limpet Cellana toreuma. Lipids, 53(8), 841–847. PMID: 30324704. View Source
